molecular formula C12H13N3OS B2667043 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195883-15-7

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2667043
CAS No.: 2195883-15-7
M. Wt: 247.32
InChI Key: KHYBWOMOHDQENH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound of high interest in medicinal chemistry and preclinical research, designed for research use only. This molecule incorporates a 2,3-dihydropyridazin-3-one core, a scaffold recognized in the development of phosphodiesterase 10 (PDE10) inhibitors for investigating neurological conditions such as schizophrenia . The structure is further functionalized with a cyclopropyl group and a critical (2-methyl-1,3-thiazol-4-yl)methyl side chain. The thiazole ring is a privileged moiety in drug discovery, known for its aromaticity and presence in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and central nervous system medications . Its inclusion in this compound suggests potential for diverse biological interactions and target engagement. Researchers can leverage this compound as a key intermediate or lead structure in the synthesis of novel bioactive molecules, for studying enzyme inhibition mechanisms, or in high-throughput screening assays. This product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-13-10(7-17-8)6-15-12(16)5-4-11(14-15)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBWOMOHDQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thiazole derivative, followed by its reaction with a cyclopropyl-containing precursor to form the desired pyridazinone structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole and pyridazinone rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiazole and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2-methyl-1,3-thiazol-4-yl moiety or related heterocyclic cores, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Pharmacological Target Reported Activity
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one Dihydropyridazinone Cyclopropyl, (2-methylthiazol-4-yl)methyl C₁₂H₁₃N₃OS 263.32* Not specified in evidence Inferred CNS modulation†
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Piperidine Ethynyl-linked 2-methylthiazole C₁₁H₁₃N₃S 220.30 mGluR5 antagonist Reduces cocaine-seeking behavior in addiction models
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine Phenylethynyl, 2-methyl group C₁₄H₁₁N 199.25 mGluR5 antagonist Anxiolytic effects in rodents

*Calculated molecular weight. †Based on structural similarity to MTEP/MPEP.

Functional Group Analysis

  • Thiazole Substitution: All three compounds incorporate the 2-methyl-1,3-thiazol-4-yl group, which is critical for mGluR5 binding in MTEP and MPEP .
  • Core Heterocycle: The dihydropyridazinone core of the target compound differs from MTEP’s piperidine and MPEP’s pyridine. Dihydropyridazinones are less rigid, which may influence receptor selectivity or off-target effects.
  • Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound may reduce oxidative metabolism compared to MPEP’s phenyl group, enhancing metabolic stability .

Pharmacological Insights

  • MTEP : Demonstrates efficacy in reducing stress-induced reinstatement of cocaine seeking, attributed to mGluR5 antagonism .
  • MPEP : Shows anxiolytic effects in rodent models (e.g., elevated plus maze, social exploration tests) without significant sedative or psychotomimetic side effects .
  • The cyclopropyl group could confer improved pharmacokinetics, warranting further investigation.

Data Tables

Table 1: Physicochemical Properties of Thiazole-Containing Compounds

Property Target Compound MTEP MPEP
Molecular Weight 263.32 220.30 199.25
Key Functional Groups Cyclopropyl, methylthiazole Ethynyl-thiazole, piperidine Phenylethynyl, pyridine
Calculated logP* ~2.1 ~2.5 ~3.0
Metabolic Stability Likely high (cyclopropyl) Moderate (ethynyl linker) Low (aromatic oxidation)

*Estimated using fragment-based methods.

Biological Activity

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity, pharmacological potential, and structure-activity relationships (SAR) of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyDescription
Molecular Formula C12H14N4OS
Molecular Weight 246.33 g/mol
CAS Number 1273613-97-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity :
    • Studies have demonstrated that thiazole derivatives can possess significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in reducing seizure activity in animal models. The structure's electron-withdrawing groups enhance anticonvulsant effects by modulating neurotransmitter systems .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. For example, analogues of thiazole linked to pyridazinone structures have exhibited significant anti-proliferative activity against Jurkat and HT-29 cell lines . The presence of specific substituents on the thiazole ring appears crucial for enhancing anticancer activity.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

SubstituentEffect on Activity
Cyclopropyl groupEnhances lipophilicity and cellular uptake
Thiazole moietyCritical for anticonvulsant and anticancer activity
Electron-withdrawing groupsIncrease potency by stabilizing reactive intermediates

Case Studies

  • Anticonvulsant Testing :
    • A study evaluated the anticonvulsant effects of thiazole-containing compounds using the maximal electroshock (MES) test. Compounds similar to this compound showed a median effective dose (ED50) significantly lower than standard anticonvulsants .
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of a thiazole group was essential for maintaining cytotoxicity across different cell types .

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